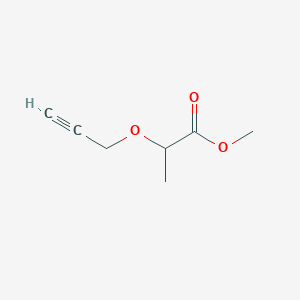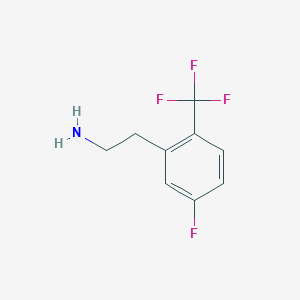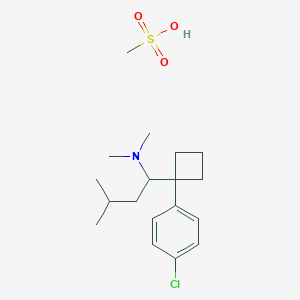
Sibutramine methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-Sibutramine (methanesulfonate) is a chemical compound that has been widely studied for its potential applications in weight management and obesity treatment. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. The compound is known for its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which can lead to increased satiety and reduced food intake.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Sibutramine (methanesulfonate) typically involves the following steps:
Formation of the Intermediate: The process begins with the reaction of 1-(4-chlorophenyl)-N,N-dimethyl-2-(methylamino)propan-1-amine with methanesulfonic acid to form the intermediate compound.
Methanesulfonate Formation: The intermediate is then treated with methanesulfonic acid under controlled conditions to yield (±)-Sibutramine (methanesulfonate).
Industrial Production Methods: In industrial settings, the production of (±)-Sibutramine (methanesulfonate) is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves the use of high-purity reagents and solvents to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (±)-Sibutramine (methanesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methanesulfonate group.
Applications De Recherche Scientifique
(±)-Sibutramine (methanesulfonate) has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of racemic mixtures and enantiomeric separation.
Medicine: Explored as a treatment for obesity and weight management due to its appetite-suppressing properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of (±)-Sibutramine (methanesulfonate) involves the inhibition of the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced satiety and reduced food intake. The molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are responsible for the reuptake of these neurotransmitters.
Comparaison Avec Des Composés Similaires
(±)-Sibutramine (methanesulfonate) can be compared with other similar compounds such as:
Fluoxetine: Another serotonin reuptake inhibitor used in the treatment of depression and anxiety.
Phentermine: A sympathomimetic amine used as an appetite suppressant for weight loss.
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.
Uniqueness: (±)-Sibutramine (methanesulfonate) is unique in its dual action of inhibiting the reuptake of multiple neurotransmitters, which contributes to its effectiveness in weight management. Unlike other compounds that target a single neurotransmitter, (±)-Sibutramine (methanesulfonate) offers a broader spectrum of activity, making it a versatile option for obesity treatment.
Propriétés
Numéro CAS |
676598-10-0 |
|---|---|
Formule moléculaire |
C18H30ClNO3S |
Poids moléculaire |
376.0 g/mol |
Nom IUPAC |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C17H26ClN.CH4O3S/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;1-5(2,3)4/h6-9,13,16H,5,10-12H2,1-4H3;1H3,(H,2,3,4) |
Clé InChI |
MWKDQYLHASOIBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


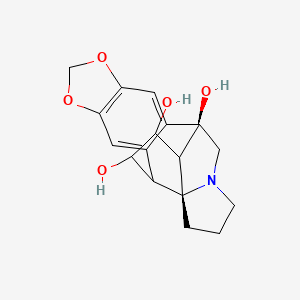
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)
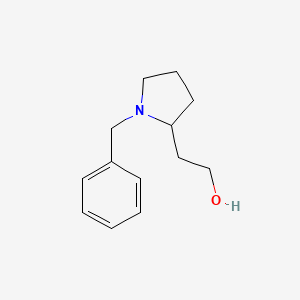

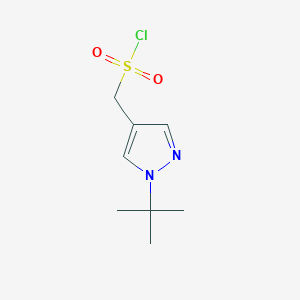
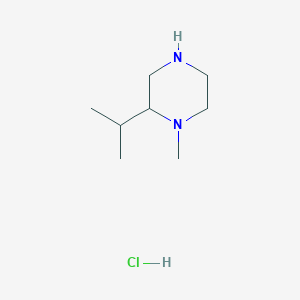
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
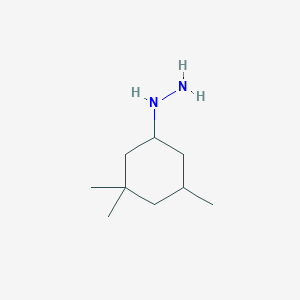

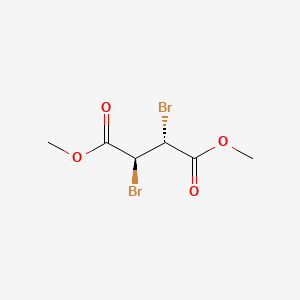
![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
